molecular formula C13H11ClN2OS B11690748 2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide

2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide

Cat. No.: B11690748
M. Wt: 278.76 g/mol
InChI Key: DRZNGBWMJWFFDA-DHDCSXOGSA-N
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Description

2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C13H11ClN2OS It is known for its unique structure, which includes a thiophene ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 2-acetylthiophene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and benzohydrazide moiety may play a role in binding to specific sites on target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzohydrazide: Lacks the thiophene ring, making it less versatile in certain reactions.

    2-acetylthiophene: Contains the thiophene ring but lacks the benzohydrazide moiety.

    N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide: Similar structure but without the chloro group.

Uniqueness

2-chloro-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide is unique due to the presence of both the chloro group and the thiophene ring, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

2-chloro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C13H11ClN2OS/c1-9(12-7-4-8-18-12)15-16-13(17)10-5-2-3-6-11(10)14/h2-8H,1H3,(H,16,17)/b15-9-

InChI Key

DRZNGBWMJWFFDA-DHDCSXOGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1Cl)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Cl)C2=CC=CS2

Origin of Product

United States

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